2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(3-Azabicyclo[331]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a bicyclic structure with a nitrogen atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the corresponding amines. These amines are then converted into amides through reactions with acetyl and chloroacetyl chlorides . Another method involves a one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine to obtain 3-azabicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium tetrahydridoborate.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the furan ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is used for oxidation reactions.
Reduction: Sodium tetrahydridoborate is commonly used for reduction.
Substitution: Reagents like acetyl chloride and methanesulfonyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as O-acetyl and O-methylsulfonyl derivatives .
Scientific Research Applications
2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential antibacterial and antifungal activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones: These compounds exhibit similar antibacterial and antifungal activities.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-amines: These are structurally similar and undergo similar chemical reactions.
Uniqueness
2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both a bicyclic structure and a furan ring, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
2-(3-azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(17-10-13-5-2-6-19-13)7-14-11-3-1-4-12(14)9-16-8-11/h2,5-6,11-12,14,16H,1,3-4,7-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLAFYHWGMXADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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